2,6-Dimethyldecalin

Beschreibung

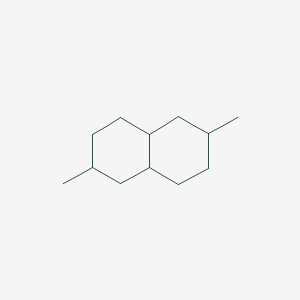

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1618-22-0 |

|---|---|

Molekularformel |

C12H22 |

Molekulargewicht |

166.3 g/mol |

IUPAC-Name |

2,6-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |

InChI |

InChI=1S/C12H22/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h9-12H,3-8H2,1-2H3 |

InChI-Schlüssel |

XNOHNIPVHGINQP-UHFFFAOYSA-N |

SMILES |

CC1CCC2CC(CCC2C1)C |

Kanonische SMILES |

CC1CCC2CC(CCC2C1)C |

Herkunft des Produkts |

United States |

Stereochemical and Conformational Analysis of 2,6 Dimethyldecalin Isomers

Diastereomeric and Enantiomeric Forms

For a given ring fusion (cis or trans), different arrangements of the methyl groups at C2 and C6 relative to the ring system and each other lead to various diastereomers. These diastereomers are stereoisomers that are not mirror images of each other. Furthermore, some of these diastereomers can exist as enantiomers – stereoisomers that are non-superimposable mirror images. The specific combination of the cis or trans ring fusion and the configurations at C2 and C6 determines the full complement of diastereomers and enantiomers for 2,6-dimethyldecalin. The relative stereochemistry at the siladecalin ring fusion has been studied, highlighting the importance of controlling relative stereochemistry in fused ring systems. osti.gov

Conformational Dynamics and Chair Interconversions in Fused Ring Systems

The cyclohexane (B81311) rings within the decalin system predominantly adopt chair conformations, similar to isolated cyclohexane. However, the fusion of the rings restricts their conformational freedom.

In trans-decalin, the fused ring system is relatively rigid, and ring inversion (chair flipping) of both rings simultaneously is not possible without introducing significant strain. masterorganicchemistry.comlibretexts.org This conformational rigidity means that substituents in trans-decalin are locked into either an axial or equatorial orientation. libretexts.orglibretexts.org

In contrast, cis-decalin is more flexible. The chair-chair conformations of cis-decalin can interconvert through a process of ring flipping, although the barrier to inversion is higher than that of cyclohexane. libretexts.orglibretexts.org This interconversion allows substituents in cis-decalin to rapidly switch between axial and equatorial positions. libretexts.orglibretexts.org The conformational dynamics of siladecalin scaffolds, analogous to decalin, also show different properties depending on the cis or trans fusion. osti.gov

Influence of Methyl Substitution on Decalin Stereochemistry and Conformation

The introduction of methyl groups at the 2 and 6 positions of decalin significantly influences the stereochemical and conformational landscape of the resulting this compound isomers. These substituents introduce additional steric interactions that affect the relative stabilities of the various possible conformations.

In substituted decalins, the position and orientation (axial or equatorial) of the substituents play a crucial role in determining the most stable conformer. For instance, in methyl-substituted cis-decalins, the conformer with the methyl group(s) in the equatorial orientation is generally preferred due to reduced steric strain, particularly 1,3-diaxial interactions. drugdesign.org The effect of methyl substituents on conformational equilibrium has been observed in related diaza-cis-decalin systems, where they can either favor a particular conformation or act as conformational locks. acs.org The presence of substituents can also create new chiral centers and affect the chirality of the bridgehead carbons. willingdoncollege.ac.in

Computational Approaches to Stereochemistry and Conformational Energy Landscapes

Computational methods, such as molecular mechanics and more advanced quantum mechanical calculations, are invaluable tools for studying the stereochemistry and conformational analysis of complex molecules like this compound. These methods can be used to:

Predict the relative stabilities of different stereoisomers and conformers.

Map the conformational energy landscape, identifying energy minima (stable conformers) and transition states (barriers to interconversion).

Analyze the steric and electronic factors that influence molecular shape and flexibility.

Determine the preferred orientation (axial or equatorial) of substituents.

Computational studies can provide detailed insights into the subtle energy differences between various spatial arrangements, which are often difficult to ascertain experimentally. While specific computational data for all isomers of this compound were not extensively detailed in the search results, the application of such approaches to similar fused ring systems and substituted cyclohexanes is well-established in the literature. utk.eduresearchgate.net These computational techniques are essential for a comprehensive understanding of the stereochemical and conformational behavior of this compound isomers.

Reaction Mechanisms and Chemical Transformations of 2,6 Dimethyldecalin

Oxidative Functionalization Pathways

The functionalization of saturated hydrocarbons like 2,6-dimethyldecalin is a significant challenge in organic synthesis. Reactions typically proceed via radical mechanisms or by activation with strong electrophiles.

One notable transformation applicable to the decalin framework is the Baddeley reaction, an aliphatic Friedel–Crafts-type reaction. acs.orgresearchgate.net This process involves the reaction of decalin with an acyl chloride, such as acetyl chloride, and a Lewis acid like aluminum trichloride (AlCl₃). acs.orgresearchgate.net The mechanism is believed to initiate with the formation of a tertiary carbocation through hydride abstraction from the decalin ring by the acylium ion. researchgate.net This is followed by the loss of a proton to form an alkene intermediate, which then reacts with another acylium ion. researchgate.net A subsequent concerted 1,2-hydride shift and cyclization lead to the formation of a tricyclic enol ether. acs.orgresearchgate.net For this compound, the tertiary C-H bonds at the 2 and 6 positions would be susceptible to initial hydride abstraction.

Furthermore, this compound is susceptible to autoxidation, a process that can occur upon storage in the presence of air. acs.orgwikipedia.org This reaction proceeds via a radical chain mechanism to form hydroperoxides, particularly at the tertiary carbon atoms where the methyl groups are attached. wikipedia.org These hydroperoxides can subsequently rearrange to form hydroxylated decalin derivatives and ketones. acs.orgwikipedia.org

Hydrogenation and Dehydrogenation Reaction Mechanisms

The interconversion between this compound and its aromatic analog, 2,6-dimethylnaphthalene (B47086), represents a classic hydrogenation/dehydrogenation equilibrium. This process is of interest for hydrogen storage applications. wikipedia.org

Dehydrogenation is an endothermic process typically carried out at high temperatures over heterogeneous catalysts containing noble metals such as platinum (Pt) or palladium (Pd). researchgate.netrsc.org The reaction proceeds in a stepwise manner. First, this compound is dehydrogenated to 2,6-dimethyltetralin. Subsequently, the tetralin derivative is further dehydrogenated to form 2,6-dimethylnaphthalene. researchgate.netrsc.org

Studies on the parent decalin system show a distinct difference in the catalytic activity of Pt and Pd. Platinum catalysts are more effective for the first stage of dehydrogenation (decalin to tetralin), while palladium catalysts show higher efficacy for the second stage (tetralin to naphthalene). researchgate.netrsc.orgscilit.com The stereochemistry of the decalin ring significantly impacts the reaction rate. The cis-isomer of decalin undergoes dehydrogenation more readily than the more thermodynamically stable trans-isomer. ou.edunih.gov This is attributed to the higher conformational mobility of the cis-isomer. ou.edu

| Temperature (°C) | cis-Decalin Conversion (%) | trans-Decalin Conversion (%) |

| 300 | ~90 | ~20 |

| 320 | ~95 | ~40 |

| 340 | >95 | ~70 |

| This table presents illustrative conversion data for the dehydrogenation of decalin isomers over a platinum catalyst, demonstrating the higher reactivity of the cis-isomer. nih.gov |

Hydrogenation of 2,6-dimethylnaphthalene to this compound is the reverse process, typically conducted under hydrogen pressure with catalysts like nickel, platinum, or palladium. researchgate.net The reaction proceeds through a 2,6-dimethyltetralin intermediate. The stereochemical outcome of the hydrogenation, yielding a mixture of cis- and trans-2,6-dimethyldecalin, depends on the catalyst and reaction conditions. ou.edudoubtnut.com

Electrophilic and Radical Reaction Behavior in Saturated Bicyclic Systems

Saturated bicyclic systems like this compound are generally unreactive toward electrophiles due to the absence of π-electrons. However, under strongly acidic or Lewis acidic conditions, C-H bonds can be activated. The Baddeley reaction, as discussed previously, is a prime example of an electrophilic pathway involving the formation of a carbocation intermediate via hydride abstraction. acs.orgresearchgate.net The stability of the potential carbocation intermediates dictates the regioselectivity of such reactions. In this compound, hydride abstraction would preferentially occur at the tertiary C-H positions (C-2 and C-6) to form more stable tertiary carbocations.

Radical reactions, such as free-radical halogenation, are more common for alkanes. This type of reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The propagation step involves the abstraction of a hydrogen atom from the alkane by a halogen radical. The selectivity of this abstraction depends on the stability of the resulting alkyl radical. For this compound, the order of radical stability is tertiary > secondary > primary. Therefore, halogenation would be expected to occur preferentially at the tertiary carbons (C-2, C-6, and the bridgehead carbons).

Ring Opening and Rearrangement Mechanisms

The robust carbon framework of the decalin system can undergo ring opening or rearrangement under harsh catalytic conditions, often at high temperatures and pressures. These reactions are relevant in petroleum refining for converting naphthenic compounds into more desirable acyclic alkanes, which can improve fuel properties like the cetane number. osti.gov

Two primary mechanisms for catalytic ring opening have been identified for decalin:

Bifunctional Mechanism: This pathway occurs on catalysts that possess both metal sites (for hydrogenation/dehydrogenation) and acid sites (e.g., zeolites). osti.govresearchgate.net The mechanism involves the dehydrogenation of decalin to an olefin intermediate on the metal site. This intermediate then migrates to an acid site, where it is protonated to form a carbenium ion. This ion can undergo skeletal isomerization (ring contraction) and subsequent β-scission, which cleaves the ring to form an acyclic carbocation. ou.eduresearchgate.net Finally, the acyclic carbocation is hydrogenated on the metal site to yield an alkane. This pathway often leads to highly isomerized products. researchgate.net

Hydrogenolysis Mechanism: This pathway occurs on monofunctional metallic catalysts, such as iridium or platinum supported on non-acidic materials like silica. osti.govresearchgate.net Ring opening proceeds directly on the metal surface through the cleavage of a C-C bond, without involving acidic sites or carbenium ion intermediates. osti.gov This mechanism is thought to involve the formation of dicarbene intermediates on the metal surface and tends to produce a less complex mixture of products, primarily open-chain decanes. researchgate.net

| Catalyst Type | Primary Mechanism | Key Intermediates | Typical Products |

| Bifunctional (e.g., Pt/Zeolite) | Acid-Catalyzed β-scission | Olefins, Carbenium Ions | Isomerized Alkanes, Cracking Products |

| Metallic (e.g., Ir/Silica) | Hydrogenolysis | Surface-Bound Species | Open-Chain Decanes |

| This table summarizes the main pathways for the catalytic ring opening of decalin. ou.eduosti.govresearchgate.net |

Rearrangements can also occur under acidic conditions. For instance, the less stable cis-decalin can be isomerized to the more stable trans-decalin via a carbocation mechanism on acidic catalysts. acs.orgresearchgate.net

Stereochemical Control and Diastereoselectivity in this compound Reactions

The stereochemistry of the this compound isomers is a dominant factor in controlling the outcome of its reactions. The two primary isomers are trans-2,6-dimethyldecalin and cis-2,6-dimethyldecalin, which are diastereomers and cannot interconvert via bond rotation. chemistrysteps.com

The trans-isomer has a rigid, conformationally locked structure where both cyclohexane (B81311) rings are in a chair conformation. wikipedia.orgdalalinstitute.commasterorganicchemistry.com This rigidity means that the molecule presents two distinct faces to approaching reagents: a convex (more exposed) face and a concave (more hindered) face. Consequently, reactions such as epoxidation or hydroboration on a trans-decalin derivative with an exocyclic double bond would show high diastereoselectivity, with the reagent preferentially attacking the less sterically hindered convex face. masterorganicchemistry.com Photocyclization reactions on trans-decalin derivatives have also demonstrated excellent diastereoselectivity, influenced by the rigid substrate conformation. acs.orgnih.gov

In contrast, the cis-isomer is conformationally mobile and can undergo a ring flip, similar to cyclohexane. wikipedia.orgchemtube3d.comlibretexts.org While this flexibility makes it more reactive in processes like dehydrogenation, it can lead to lower diastereoselectivity in reactions compared to the rigid trans-isomer, as multiple conformers may be present and reactive. acs.orgnih.gov The relative stability of substituents in axial versus equatorial positions in the reacting conformer will influence the product distribution. libretexts.org

The inherent stereochemistry of the starting this compound isomer thus provides a powerful tool for controlling the three-dimensional structure of the reaction products, a principle widely exploited in the stereoselective synthesis of natural products and other complex molecules containing the decalin framework. acs.org

Spectroscopic Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily 1H and 13C.

1H NMR Spectral Interpretation and Coupling Analysis

1H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule, their relative numbers, and their connectivity based on spin-spin coupling. The chemical shifts (δ) of proton signals are influenced by their electronic environment, while the splitting patterns (multiplicity) and coupling constants (J values) reveal the number of neighboring protons. For 2,6-dimethyldecalin, the 1H NMR spectrum would exhibit signals corresponding to the protons on the two methyl groups and the various methylene (B1212753) and methine protons within the decalin ring system. Analysis of the coupling patterns, particularly for the methine protons at positions 2 and 6 and the protons on the ring carbons adjacent to the methyl groups, can provide insights into the relative stereochemistry (cis or trans ring junction, and the axial or equatorial orientation of the methyl substituents) of the specific isomer being analyzed. The complex coupling patterns in rigid cyclic systems like decalins often require detailed analysis, potentially involving simulations or comparison with spectral data of known isomers.

13C NMR Chemical Shift Shielding Effects and Stereochemical Correlation

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of signals in the 13C NMR spectrum corresponds to the number of unique carbon environments. Chemical shifts in 13C NMR are particularly sensitive to the electronic environment and the presence of substituents, making them valuable for structural assignment and stereochemical differentiation in rigid systems like decalins. Different isomers of this compound are expected to exhibit distinct 13C NMR spectra due to variations in shielding effects caused by the relative positions and orientations of the methyl groups and the decalin ring fusion. For instance, the chemical shifts of the methyl carbons and the ring carbons bearing the methyl groups are particularly informative for stereochemical analysis. The 13C NMR spectrum can also indicate the presence of symmetry in the molecule, where equivalent carbons will produce a single signal. The absence or presence of signals for quaternary carbons (carbons not bonded to any hydrogens) is also readily determined from the 13C NMR spectrum. Studies on related dimethyldecalin systems have demonstrated the sensitivity of 13C NMR shifts to conformational and configurational differences. cdnsciencepub.com

Application of 2D NMR Techniques (e.g., APT, DEPT)

Two-dimensional (2D) NMR techniques are invaluable for assigning complex NMR spectra and confirming structural connectivity. Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) are 1D 13C NMR experiments that help determine the number of protons attached to each carbon atom. huji.ac.ilaiinmr.com

APT experiments show CH and CH3 signals as positive peaks and quaternary carbons (C) and CH2 signals as negative peaks. huji.ac.il It is slightly less sensitive than DEPT but shows all carbon signals in a single acquisition. huji.ac.il

DEPT experiments, typically run as DEPT-45, DEPT-90, and DEPT-135, allow for the differentiation of CH, CH2, and CH3 groups. aiinmr.com DEPT-90 shows only CH carbons, while DEPT-135 shows CH and CH3 carbons as positive peaks and CH2 carbons as negative peaks. aiinmr.com Quaternary carbons are typically suppressed in standard DEPT sequences. aiinmr.com

These techniques, when applied to this compound, help to unambiguously assign the 13C signals to specific types of carbon atoms (methyl, methylene, methine, quaternary), which is essential for constructing the full molecular structure and confirming the presence and positions of the methyl substituents. While the search results did not provide specific APT or DEPT data for this compound itself, these techniques are standard practice in the characterization of such organic compounds.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Studies

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for fragmenting organic molecules and detecting the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) in the EI-MS spectrum provides the molecular weight of the compound. For this compound (C12H22), the molecular ion peak is expected at m/z 166. uni.lumdpi.comlookchem.com

Fragmentation occurs when the molecule is bombarded with high-energy electrons, causing it to break into smaller, charged fragments. The pattern of these fragments is characteristic of the compound's structure. Decalin systems, including dimethyldecalins, undergo complex fragmentation pathways involving the cleavage of C-C bonds within the rings. Common fragmentation routes for substituted decalins can involve the loss of alkyl radicals (e.g., methyl radical, ·CH3, resulting in a fragment at m/z 151) mdpi.comrsc.org or larger ring fragments. The relative abundance of specific fragment ions can provide clues about the positions of the methyl substituents and the stereochemistry of the decalin ring system. While detailed fragmentation mechanisms for all this compound isomers were not explicitly found, studies on related dimethyldecahydronaphthalenes (dimethyldecalins) indicate characteristic fragment ions at m/z values such as 151, 137, 123, 109, 95, 81, 67, 55, and 41. mdpi.comrsc.org The specific abundance of these fragments can vary depending on the isomer. rsc.org

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, often to several decimal places. This high accuracy allows for the determination of the elemental composition of the molecular ion and fragment ions. For this compound with the molecular formula C12H22, the exact mass is approximately 166.172151 Da. uni.lulookchem.comchemspider.com HRMS can confirm this molecular formula by comparing the experimentally determined exact mass of the molecular ion with the calculated exact mass for the proposed formula. This is particularly important when analyzing complex mixtures or when the nominal mass does not uniquely identify a compound. HRMS can also be used to determine the elemental composition of fragment ions, providing further support for the proposed fragmentation pathways and structural assignments derived from EI-MS. While specific HRMS data for this compound were not detailed in the search results beyond its monoisotopic mass, HRMS is a standard technique for confirming the elemental composition of novel or synthesized compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and functional groups of a compound by measuring the vibrations of its chemical bonds. For this compound, a saturated bicyclic hydrocarbon, the vibrational spectra would primarily reveal information about C-C and C-H stretching and bending modes, as well as skeletal vibrations of the decalin ring system and attached methyl groups.

Chromatographic Techniques Coupled with Spectrometry (e.g., GC-MS) in Mixture Analysis

Chromatographic techniques coupled with mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, identification, and quantification of components within complex mixtures. This compound, being a relatively volatile and nonpolar hydrocarbon, is well-suited for analysis by GC-MS. This technique is particularly useful for characterizing this compound when it is present as one component among many in various samples, such as natural extracts or petroleum-derived substances.

Research has demonstrated the application of GC-MS in identifying this compound in complex matrices. For instance, this compound was identified during the GC-MS analysis of a nonpolar extract. idosi.org In such analyses, the compound is separated based on its volatility and interaction with the stationary phase in the GC column, and its identity is then confirmed by its characteristic mass spectrum, which serves as a molecular fingerprint. The retention index (RI) obtained from the gas chromatographic separation provides an additional piece of identification data. In one study, this compound was reported with a retention index of 1186 and a mass spectral match factor of 0.85 using MS-GC. idosi.org

GC-MS has also been employed in studies investigating the composition of petroleum hydrocarbons, where dimethyldecalins, including this compound, can be present as naphthenic compounds. concawe.eu The technique allows for the identification and characterization of specific isomers within these complex mixtures. Typical GC-MS systems used for analyzing such hydrocarbon mixtures often utilize capillary columns with nonpolar or slightly polar stationary phases. For example, a study analyzing liquid and cycloalkane compounds, which would include dimethyldecalins, employed a J&W Scientific DB-5MS capillary column (30 m x 0.20 mm inner diameter x 0.33 μm film thickness) with helium as the carrier gas at a flow rate of 1.0 mL/min. concawe.eu The temperature program is crucial for effective separation; in this study, the initial oven temperature was 40 °C, held for 2 minutes, and then ramped at 5.0 °C/min to 300 °C, where it was held for 5 minutes. concawe.eu Electron ionization (EI) at 70 eV is a common method for generating mass spectra of hydrocarbons, providing fragmentation patterns useful for identification. concawe.eu The mass spectral range is typically set to capture the relevant ions, such as m/z 35-500. concawe.eu

Furthermore, GC-MS techniques, such as Headspace Solid-Phase Microextraction (HS-SPME-GC-MS), have been applied to analyze volatile organic compounds (VOCs) and polyaromatic hydrocarbons (PAHs) in samples like thermally processed sewage sludge, where decalin derivatives can be present. mdpi.com These studies demonstrate the utility of GC-MS in analyzing decalin compounds in environmental or process samples. The GC parameters in such analyses can vary; for instance, one study used a GC splitless inlet at 260 °C, an initial oven temperature of 40 °C held for 3.0 minutes, followed by a ramp of 7 °C/min to 240 °C, held for 8.43 minutes, with a total run time of 40 minutes. mdpi.com The mass to charge ratio (m/z) range was set from 34 to 350. mdpi.com

The application of GC-MS, with varying column types, temperature programs, and ionization methods, underscores its versatility and effectiveness in the identification and characterization of this compound within diverse and complex chemical mixtures. While detailed quantitative data or comprehensive fragmentation patterns specific to all possible isomers of this compound were not extensively detailed in the search results, the cited studies confirm the indispensable role of GC-MS in its analytical characterization.

Computational Chemistry and Molecular Modeling Studies of 2,6 Dimethyldecalin

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in determining the electronic structure and relative energies of molecules. These calculations solve the electronic Schrödinger equation to provide information about molecular orbitals, charge distribution, and energy landscapes. For 2,6-dimethyldecalin, such calculations can elucidate the distribution of electron density throughout the bicyclic system and the attached methyl groups. This is crucial for understanding the molecule's reactivity and physical properties.

Furthermore, quantum chemical methods can be used to calculate various energy characteristics, including electronic energy, zero-point energy (ZPE), vibrational energy, rotational energy, translational energy, enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.net These calculations allow for the determination of the relative stabilities of different conformers and isomers of this compound. For instance, studies on related decalin systems have shown that calculated energy values from molecular mechanics can be compared with experimental data to understand conformational inversion barriers. cdnsciencepub.com The accuracy of quantum chemical evaluations for energies can be remarkably high, sometimes outperforming simpler methods. cdnsciencepub.com

Quantum chemical calculations can also provide insights into charge-dependent energy contributions associated with chemical bonds, indicating how the addition of electronic charge to different atoms affects bond stabilization. cdnsciencepub.com This level of detail is invaluable for predicting the behavior of this compound in various chemical environments.

Advanced Conformational Analysis and Energy Minimization

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound, which consists of two fused cyclohexane (B81311) rings, each capable of adopting chair or boat conformations, and methyl substituents that introduce additional complexity. Energy minimization is a computational technique used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation.

Decalin systems are known to exist as cis and trans isomers, each with distinct conformational properties and relative stabilities. masterorganicchemistry.com Trans-decalin is generally more stable than cis-decalin due to fewer gauche interactions. masterorganicchemistry.com this compound, with its methyl groups, will have multiple possible cis and trans isomers, each with various conformers arising from ring puckering and methyl group rotations.

Advanced conformational analysis employs computational methods, such as molecular mechanics and higher-level quantum mechanical calculations, to explore the potential energy surface of this compound. organica1.org These methods can identify local and global energy minima, corresponding to stable conformers. Energy minimization procedures, often using force fields or quantum mechanical methods, refine these structures to their lowest energy states. organica1.orgnih.gov Comparing the strain energies of different conformers helps identify the most prevalent structures at a given temperature. organica1.org Studies on related decalin systems have utilized molecular mechanics calculations to understand conformational inversion profiles and barriers. cdnsciencepub.com

Computational tools can also be used to visualize and analyze the spatial arrangement of atoms in different conformers, highlighting features like bond lengths, bond angles, surface areas, and molecular volumes. organica1.org This detailed structural information is critical for understanding the molecule's physical and chemical behavior.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time according to the laws of physics, MD provides insights into dynamic processes such as conformational changes, molecular interactions, and diffusion.

For this compound, MD simulations can explore the transitions between different conformers identified through conformational analysis. While specific MD studies on this compound were not prominently found in the search results, related studies on poly(2,6-dimethyl-1,4-phenylene ether) demonstrate the application of atomistic MD simulations to investigate the behavior of polymer blends. rsc.org These simulations can reveal structural and phase behavior through analyses like radial distribution functions and characterize the mobility of molecular chains using mean squared displacements. rsc.org

Applying MD simulations to this compound would involve defining an appropriate force field to describe the interactions between atoms and then simulating the system's evolution over a chosen time scale and temperature. This could provide valuable information about the flexibility of the decalin ring system with methyl substituents, the frequency of conformational interconversions, and how these dynamics are affected by temperature or the surrounding environment.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and provide further validation of calculated molecular structures. For this compound, computational methods can predict parameters relevant to techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR chemical shifts, particularly for 13C NMR, are sensitive to the local electronic environment of each nucleus and the molecule's conformation. Computational prediction of 13C NMR shifts has been successfully applied to saturated hydrocarbons, including decalins, and can correlate with structural features like gauche interactions. cdnsciencepub.com These predictions can help assign peaks in experimental NMR spectra and distinguish between different isomers and conformers of this compound. cdnsciencepub.com

IR spectroscopy probes the vibrational modes of a molecule. Computational calculations can predict vibrational frequencies and intensities, generating theoretical IR spectra that can be compared with experimental data. organica1.org This comparison helps in identifying functional groups and confirming the calculated molecular structure.

Mass spectrometry provides information about the mass-to-charge ratio of molecules and fragments. While predicting fragmentation patterns can be complex, computational methods can calculate the mass and isotopic distribution of this compound and its potential fragments, assisting in the interpretation of mass spectra. Predicted Collision Cross Section (CCS) values can also be calculated, which are useful in ion mobility-mass spectrometry. uni.lu

Studies on related bicyclic systems have utilized ab initio calculations to complement experimental rotational spectra, demonstrating the utility of computational methods in predicting spectroscopic parameters. researchgate.net

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms by identifying reaction pathways and characterizing transition states. This involves calculating the energy profile of a reaction, locating intermediates and transition states, and determining activation energies.

For reactions involving this compound, computational methods can be used to study various transformations, such as isomerizations, functionalizations, or reactions at the ring system or methyl groups. Transition state analysis involves locating the highest energy point along a reaction pathway connecting reactants and products, which corresponds to the transition state. womengovtcollegevisakha.ac.in Characterizing the transition state provides insights into the reaction mechanism and allows for the calculation of activation energies, which determine reaction rates.

While specific studies on the reaction pathways of this compound were not extensively found, research on related decalin systems and other organic reactions highlights the application of computational methods in this area. For example, computational studies have investigated the relative ease of formation of different radicals by calculating transition state energies. organica1.org The Hammond Postulate, which relates transition state structure to the energy of nearby intermediates or products, is often utilized in conjunction with computational energy calculations to predict reaction selectivity. organica1.org

Computational approaches can also explore complex reaction coordinates and identify key interactions in the transition state, providing a detailed understanding of how a reaction proceeds at the molecular level. womengovtcollegevisakha.ac.in This is invaluable for designing synthetic routes and predicting reaction outcomes involving this compound.

Synthesis and Characterization of Derivatives and Analogs of 2,6 Dimethyldecalin

Functionalized 2,6-Dimethyldecalin Derivatives

The decalin ring system is a common motif in numerous natural products, often featuring extensive functionalization that contributes to their biological activity. The synthesis of functionalized decalins, including those with the 2,6-dimethyl substitution pattern, is a significant area of research. Synthetic strategies generally focus on constructing the bicyclic system from functionalized precursors rather than modifying the saturated hydrocarbon directly.

Key methods for synthesizing functionalized decalin systems include:

Diels-Alder Reactions: The intermolecular and intramolecular Diels-Alder (IMDA) reactions are powerful tools for forming the decalin core with high stereocontrol. By choosing appropriately substituted dienes and dienophiles, various functional groups can be incorporated into the final decalin structure.

Anionic and Cationic Cyclizations: Polyene cyclizations induced by cations or radicals can generate complex decalin-containing structures.

Enzymatic Synthesis: Nature utilizes enzymes like Diels-Alderases to produce decalin structures stereoselectively. While many natural enzymes produce trans-decalin scaffolds, specific enzymes have been identified that can catalyze the formation of cis-decalin rings, a challenging feat in traditional chemical synthesis. nih.gov

A primary example of a functionalized derivative is decahydro-2,6-naphthalenedicarboxylic acid and its esters. This compound is synthesized by the complete hydrogenation of the aromatic rings of 2,6-naphthalenedicarboxylic acid. This process converts the rigid, planar naphthalene (B1677914) core into a flexible, three-dimensional saturated decalin structure, while retaining the carboxylic acid functionalities at the 2 and 6 positions. These functional groups are critical for subsequent polymerization reactions.

Synthesis of Decalin-Derived Polycyclic Compounds

The rigid framework of the decalin system serves as an excellent foundation for the synthesis of more complex polycyclic compounds. The fusion of additional rings onto the decalin core can lead to novel structures with unique three-dimensional shapes and properties.

One powerful strategy is the Intramolecular Diels-Alder (IMDA) reaction . Combining IMDA cycloaddition with other organic reactions in a one-pot manner provides an efficient method for synthesizing fused and bridged polycyclic compounds. This approach has been widely used in the total synthesis of complex natural products containing decalin motifs.

Another advanced method involves metal-centered [2+2+2] annulation . This technique can be used for the convergent and stereoselective synthesis of angularly fused decalins. For example, titanium-mediated [2+2+2] annulation reactions have been developed for the synthesis of densely functionalized hydrindanes and can be adapted for decalin systems. These reactions proceed through complex organometallic intermediates, offering unique modes of reactivity for building intricate carbocyclic skeletons.

Integration of Dimethyldecalin Moieties into Polymeric Materials

The incorporation of the saturated, alicyclic this compound structure into polymers is a key strategy for developing materials with enhanced thermal stability, mechanical properties, and specific optical characteristics. The hydrogenated derivative of 2,6-naphthalenedicarboxylic acid is a particularly important monomer in this field.

Polyesters with Decalin-Based Acid Components

Polyesters are a major class of commercial polymers. The properties of polyesters can be tailored by altering the chemical structure of their diacid and diol monomers. Using diacids containing a decalin ring, such as decahydro-2,6-naphthalenedicarboxylic acid, imparts unique properties compared to polyesters made from aromatic or linear aliphatic diacids.

These decalin-based polyesters are typically synthesized through the melt polymerization of decahydro-2,6-naphthalenedicarboxylic acid (or its dimethyl ester) with various diols like 1,4-butanediol or 1,4-cyclohexanedimethanol (CHDM). The resulting polymers are noted for their rigid and thermally stable backbone. researchgate.net

For comparison, polyesters based on the aromatic analog, 2,6-naphthalenedicarboxylic acid (NDA), such as poly(ethylene naphthalate) (PEN), are known for their high performance. The properties of copolyesters derived from terephthalic acid (TPA), NDA, and CHDM have been extensively studied, showing that the incorporation of the rigid naphthalenic unit improves the glass transition temperature (Tg). researchgate.net The hydrogenation of the naphthalene ring to a decalin structure maintains the rigidity while altering properties like optical transparency and solubility.

Table 1: Comparison of Properties of Aromatic vs. Alicyclic Diacids in Polyesters

| Property | Polyester with Aromatic Diacid (e.g., PEN) | Polyester with Alicyclic Diacid (e.g., Decalin-based) |

|---|---|---|

| Monomer Rigidity | High (planar aromatic ring) | High (rigid bicyclic structure) |

| Glass Transition (Tg) | High | Generally high, influenced by isomer configuration |

| Optical Birefringence | High | Low |

| UV Resistance | Lower (absorbs UV) | Higher (lacks chromophores) |

| Solubility | Generally lower | Often improved |

Polymers with Low Birefringence

Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. For many advanced optical applications, such as lenses, films for liquid crystal displays, and optical storage media, low or zero birefringence is essential to prevent image distortion.

A common strategy to reduce birefringence in polymers is to incorporate alicyclic (saturated, cyclic) monomers. Aromatic structures, like the naphthalene ring in PEN, have high polarizability anisotropy, meaning their electrons respond differently to light depending on the orientation of the electric field relative to the plane of the ring. This leads to high intrinsic birefringence.

Exploration of Novel Decalin-Based Chemical Architectures

Beyond functionalization and polymerization, the this compound scaffold is being explored for the creation of novel and complex chemical architectures. These explorations aim to develop molecules with unique topologies and functionalities for applications in materials science and medicinal chemistry.

One area of exploration is the synthesis of spirocyclic compounds . These are molecules where two rings are connected through a single shared atom. The synthesis of trans-decalin-based spirocarbocycles bearing all-carbon quaternary stereogenic centers has been achieved through methods like Norrish–Yang photocyclization. This creates highly complex and rigid three-dimensional structures.

Another frontier is in supramolecular chemistry . While not yet extensively demonstrated specifically with this compound, the potential exists to use functionalized decalin derivatives as building blocks for self-assembling systems. The rigid and well-defined geometry of the decalin core could be used to direct the formation of complex supramolecular polymers, cages, or other assemblies through non-covalent interactions like hydrogen bonding or metal coordination. The development of such architectures could lead to new materials with responsive properties or functions.

Advanced Applications and Emerging Research Frontiers of 2,6 Dimethyldecalin

Role as Chiral Auxiliaries and Building Blocks in Organic Synthesis

The decalin ring system is a prevalent structural motif in a wide array of biologically active natural products, including steroids, terpenoids, and polyketides. This has spurred significant interest in the stereoselective synthesis of functionalized decalin derivatives as key building blocks for the total synthesis of these complex molecules. While the decalin framework is a fundamental component in the architecture of many natural products, the specific role of 2,6-dimethyldecalin as a chiral auxiliary or a readily available starting material in complex organic synthesis is not extensively documented in the current scientific literature.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. While numerous chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, there is no substantial body of research indicating the use of this compound for this purpose. The development of chiral decalin-based auxiliaries is a potential area of research, but at present, other classes of compounds are more commonly employed.

As a building block, the decalin core is of significant interest. The stereoselective synthesis of substituted decalins remains a challenge and an active area of research in organic chemistry. Methodologies such as the Diels-Alder reaction, intramolecular Michael additions, and various cyclization cascades are employed to construct the decalin skeleton with high stereocontrol. In principle, this compound could serve as a starting scaffold for further functionalization. However, its use as a common or commercially viable building block for the synthesis of complex natural products has not been widely reported. The focus in the literature is more on the de novo synthesis of highly functionalized decalin systems tailored to a specific target molecule.

Contributions to Material Science: Design of Specialty Polymers and Optical Materials

The application of this compound in the design of specialty polymers and optical materials is not a well-established field of research. Saturated polycyclic hydrocarbons, such as decalin and its derivatives, are generally characterized by their high thermal and chemical stability, low surface energy, and good solubility in nonpolar solvents. These properties could potentially be exploited in the development of high-performance polymers.

It is crucial to distinguish this compound from its aromatic precursor, 2,6-dimethylnaphthalene (B47086). 2,6-Dimethylnaphthalene is a key monomer in the production of high-performance polyesters, most notably polyethylene (B3416737) naphthalate (PEN). PEN exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (PET). The hydrogenation of naphthalene-based polymers to polynaphthalenes can lead to materials with altered physical and optical properties. However, the direct polymerization of this compound or its use as a monomer is not a common practice in polymer science.

The development of optical materials based on saturated bicyclic compounds is an area of interest for applications requiring high transparency, low birefringence, and good processability. While there is research into polymers derived from other cyclic and bicyclic alkanes for optical applications, specific studies focusing on polymers derived from this compound are not prominent in the literature. Future research could explore the synthesis and characterization of polymers incorporating the this compound moiety to assess their potential for advanced material applications.

Application in Thermophysical Property Modeling: Surrogate Fuel Development

One of the most significant and well-documented applications of this compound and its isomers is in the field of combustion science, specifically in the development of surrogate fuels for transportation fuels like jet fuel and diesel. Surrogate fuels are mixtures of a few well-characterized hydrocarbon compounds that are designed to emulate the physical and chemical properties of real, complex fuels. The use of surrogates allows for more accurate and reproducible computational fluid dynamics (CFD) modeling of combustion processes.

Decalin and its alkylated derivatives are important components of surrogate fuels because they represent the class of bicyclic cycloalkanes (naphthenes) present in conventional and alternative fuels. The thermophysical properties of these compounds, such as density, viscosity, and heat capacity, as well as their combustion characteristics, like ignition delay and flame speed, are crucial for the development of accurate surrogate fuel models.

| Compound | Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| cis-Decalin | C₁₀H₁₈ | 138.25 | 0.896 | 195.8 |

| trans-Decalin | C₁₀H₁₈ | 138.25 | 0.870 | 187.3 |

| 1,5-Dimethyl-cis-decalin | C₁₂H₂₂ | 166.31 | 0.885 | 212.5 |

| 1,8-Dimethyl-cis-decalin | C₁₂H₂₂ | 166.31 | 0.901 | 215.0 |

| This compound | C₁₂H₂₂ | 166.31 | 0.838 | 218.3 nih.gov |

Note: The properties of dimethyl-cis-decalin isomers are indicative of the range of values for this class of compounds. Specific data for all stereoisomers of this compound are not widely available.

The inclusion of compounds like this compound in surrogate fuel models is critical for accurately predicting the combustion behavior of fuels containing a significant fraction of bicyclic alkanes. Research in this area is ongoing, with a focus on obtaining more precise experimental data on the thermophysical and combustion properties of a wider range of decalin derivatives to improve the fidelity of surrogate fuel models.

Catalytic Roles in Organic Transformations

The role of this compound in catalysis is not as a catalyst itself, but rather as a substrate in catalytic reactions. The catalytic dehydrogenation of decalin and its derivatives to form naphthalene (B1677914) and its derivatives is a well-studied process, often employed in the production of high-value aromatic compounds and in hydrogen storage applications.

The selective dehydrogenation of this compound would yield 2,6-dimethylnaphthalene, a valuable monomer for high-performance polymers. This transformation is typically carried out at elevated temperatures over heterogeneous catalysts, such as platinum or palladium supported on alumina or carbon. The efficiency and selectivity of these catalysts are critical for the economic viability of the process.

There is no significant body of research to suggest that this compound or its derivatives are used as ligands for metal catalysts or as organocatalysts in organic transformations. The saturated and relatively inert nature of the hydrocarbon framework makes it an unlikely candidate for direct participation in catalytic cycles in the same way that functionalized organic molecules or organometallic complexes do.

Methodological Developments in Decalin Chemistry and Beyond

The synthesis of the decalin ring system is a cornerstone of organic synthesis, and a variety of powerful methods have been developed to construct this bicyclic framework with high levels of stereocontrol. rsc.org These methodologies are broadly applicable to the synthesis of substituted decalins, including this compound.

Key Synthetic Strategies for the Decalin Framework:

Diels-Alder Reaction: The [4+2] cycloaddition between a diene and a dienophile is one of the most powerful and atom-economical methods for the construction of six-membered rings. rsc.org The intramolecular Diels-Alder (IMDA) reaction of a substrate containing both a diene and a dienophile is particularly effective for the synthesis of decalin systems. rsc.org The stereochemical outcome of the reaction can often be predicted by considering the geometry of the transition state.

Robinson Annulation: This classic method involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. It has been widely used in the synthesis of steroid and terpenoid natural products containing the decalin motif.

Cascade Reactions: Polyene cyclizations, initiated by either a cationic species or a radical, can lead to the formation of multiple rings in a single step, providing a rapid entry to complex decalin-containing structures.

Ring-Closing Metathesis (RCM): The development of powerful ruthenium and molybdenum catalysts for olefin metathesis has enabled the use of RCM for the synthesis of a wide variety of cyclic and bicyclic systems, including decalins. rsc.org

While these methods are general for the synthesis of the decalin core, the stereoselective synthesis of a specifically substituted derivative like this compound requires careful planning of the starting materials and reaction conditions. Recent advances in asymmetric catalysis have provided new tools for the enantioselective synthesis of highly functionalized decalin derivatives, further expanding the synthetic chemist's toolbox for accessing these important structural motifs. nii.ac.jp

Q & A

Basic: What are the key methodologies for synthesizing 2,6-dimethyldecalin, and how do reaction conditions influence stereoisomer formation?

Answer:

Synthesis typically involves hydrogenation of 2,6-dimethylnaphthalene under controlled pressure and temperature to yield decahydro derivatives. Catalysts like platinum or palladium on carbon are critical for regioselectivity. Stereoisomer ratios (cis vs. trans) depend on solvent polarity and reaction time: prolonged hydrogenation favors trans-decalin due to thermodynamic stability . Characterization via gas chromatography (GC) with chiral columns or NMR can distinguish isomers, as axial and equatorial methyl groups produce distinct chemical shifts .

Basic: How should researchers safely handle and store this compound in laboratory settings?

Answer:

Safety protocols include using nitrile gloves, fume hoods, and flame-resistant storage containers. The compound’s flammability (flash point ~80°C) and potential skin irritation (GHS hazard code H315) necessitate strict adherence to SDS guidelines . Storage at 2–8°C under inert gas (e.g., argon) prevents oxidation. Contradictory SDS data exist (e.g., some classify it as non-hazardous ), so cross-referencing multiple sources is advised.

Advanced: What computational strategies are effective for modeling the conformational dynamics of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict energy minima for cis and trans isomers. Molecular dynamics simulations reveal solvent-dependent ring-flipping kinetics. For accurate van der Waals interactions, force fields like OPLS-AA are recommended . Experimental validation via X-ray crystallography (where feasible) or NOESY NMR resolves ambiguities in computed geometries .

Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Answer:

Discrepancies often arise from impurities or isomer ratios. Mitigation strategies:

- Purification: Use fractional distillation followed by recrystallization in hexane.

- Calorimetry: Bomb calorimetry under inert atmosphere with ≥99% purity samples.

- Statistical Analysis: Apply Grubbs’ test to identify outliers in literature data .

Report uncertainties explicitly and cross-validate with high-level ab initio methods (e.g., CCSD(T)) .

Basic: What spectroscopic techniques are optimal for characterizing this compound, and how are peaks assigned?

Answer:

- NMR: NMR distinguishes axial (δ 0.8–1.2 ppm) vs. equatorial (δ 1.3–1.6 ppm) methyl groups. DEPT-135 identifies quaternary carbons in the bicyclic framework .

- IR: C-H stretching (2850–2960 cm) and ring deformation (720 cm) confirm decalin structure.

- GC-MS: Electron ionization (70 eV) fragments at m/z 166 (M) and m/z 109 (base peak, ring cleavage) .

Advanced: How does this compound’s stereochemistry impact its application in chiral stationary phases for chromatography?

Answer:

Trans-decalin’s rigid structure enhances enantioselectivity in GC columns for separating terpenes or pharmaceuticals. Cis isomers, being more flexible, are less effective. Method optimization:

- Column Preparation: Immobilize trans-decalin derivatives on silica via silanization.

- Temperature Gradients: Isothermal runs at 120–140°C improve resolution of polar analytes .

Basic: What are the best practices for documenting synthetic procedures and analytical data in publications?

Answer:

- Synthesis Section: Specify catalyst loadings, solvent ratios, and reaction monitoring (TLC/Raman).

- Data Reporting: Include raw NMR/GC files in supplementary materials. Use IUPAC nomenclature consistently .

- Reproducibility: Provide batch-specific purity data (HPLC ≥98%) and CAS numbers .

Advanced: How can this compound serve as a template for designing metal-organic frameworks (MOFs) with gas adsorption properties?

Answer:

Functionalize decalin with carboxylate groups (e.g., 2,6-naphthalenedicarboxylic acid analogs) to coordinate with lanthanides or transition metals. BET surface area analysis reveals CO uptake capacities up to 12 mmol/g at 298 K. Synchrotron PXRD maps pore geometries, while DFT models guest-host interactions .

Advanced: What statistical approaches are recommended for analyzing dose-response data in toxicological studies involving this compound derivatives?

Answer:

- EC/IC: Fit data with four-parameter logistic regression (e.g., GraphPad Prism).

- Error Handling: Report 95% confidence intervals and use ANOVA for multi-group comparisons.

- Outliers: Apply Dixon’s Q-test with α=0.05 .

Basic: How should researchers address discrepancies between experimental and computational vibrational spectra?

Answer:

- Baseline Correction: Subtract solvent peaks (e.g., DCM at 1265 cm).

- Frequency Scaling: Apply a 0.96–0.98 scaling factor to DFT-predicted IR bands.

- Mode Assignments: Use VEDA software for normal coordinate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.